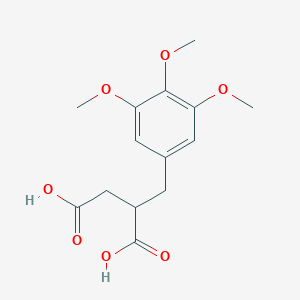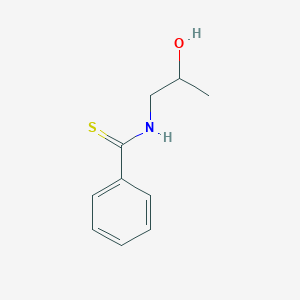
Ethylthiourethan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylthiourethan, also known as ethyl thiocarbamate, is an organic compound with the chemical formula C3H7NOS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylthiourethan can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of an alkylating agent. The general reaction is as follows:
CS2+C2H5NH2→C2H5NHCSS−+H+
C2H5NHCSS−+RX→C2H5NHCSSR
where RX is an alkylating agent.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethylthiourethan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourethans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethylthiourethan has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of ethylthiourethan involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved include:
Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic activity.
Disruption of cellular processes: It can interfere with cellular signaling pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Ethylthiourethan is similar to other thiourea derivatives, such as mthis compound and phenylthiourethan. it is unique due to its specific ethyl group, which imparts distinct chemical and physical properties.
List of Similar Compounds
Mthis compound: Contains a methyl group instead of an ethyl group.
Phenylthiourethan: Contains a phenyl group instead of an ethyl group.
Thiourea: The parent compound without any alkyl or aryl substitution.
This compound stands out due to its specific applications and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
998-98-1 |
|---|---|
Fórmula molecular |
C5H11NOS |
Peso molecular |
133.21 g/mol |
Nombre IUPAC |
O-ethyl N-ethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H,6,8) |
Clave InChI |
CMGLSTYFWSQNEC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)



![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)



![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
